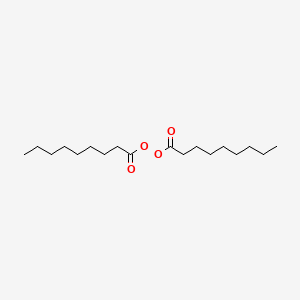
Peroxide, bis(1-oxononyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, bis(1-oxononyl) is an organic peroxide with the chemical formula C18H34O4. It is known for its strong oxidizing properties and is used in various industrial and chemical applications. This compound is particularly sensitive to temperature changes and contamination, which can lead to violent decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peroxide, bis(1-oxononyl) can be synthesized from nonanoic acid. The general procedure involves the reaction of nonanoic acid with hydrogen peroxide in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at low temperatures .
Industrial Production Methods: In industrial settings, the production of peroxide, bis(1-oxononyl) typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to prevent decomposition and ensure the safety of the process. The compound is often stored or transported as a mixture with an inert solid to minimize the risk of explosion .
Analyse Des Réactions Chimiques
Types of Reactions: Peroxide, bis(1-oxononyl) is a strong oxidizing agent and undergoes various types of reactions, including oxidation and substitution reactions. It can react explosively with strongly reduced materials such as sulfides, nitrides, and hydrides .
Common Reagents and Conditions: Common reagents used in reactions with peroxide, bis(1-oxononyl) include hydrogen peroxide, nonanoic acid, and various catalysts like DCC and DMAP. The reactions are typically carried out in solvents such as dichloromethane at low temperatures to prevent decomposition .
Major Products: The major products formed from reactions involving peroxide, bis(1-oxononyl) depend on the specific reaction conditions and reagents used. the compound is known to produce various oxidized products due to its strong oxidizing nature .
Applications De Recherche Scientifique
Peroxide, bis(1-oxononyl) has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as an initiator for radical polymerization and cross-linking in materials chemistry . Additionally, it is employed in the synthesis of other organic peroxides and as an oxidizing agent in various chemical reactions .
Mécanisme D'action
The mechanism of action of peroxide, bis(1-oxononyl) involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The compound’s strong oxidizing properties make it effective in breaking down organic materials and initiating radical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Hydrogen peroxide (H2O2)
- Peracetic acid (CH3CO3H)
- Benzoyl peroxide (C14H10O4)
- Di-tert-butyl peroxide (C8H18O2)
Uniqueness: Peroxide, bis(1-oxononyl) is unique due to its specific structure and strong oxidizing properties. Unlike some other peroxides, it is particularly sensitive to temperature changes and contamination, which can lead to violent decomposition. This makes it both a powerful and potentially hazardous compound .
Propriétés
Numéro CAS |
762-13-0 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
nonanoyl nonaneperoxoate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-17(19)21-22-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
FEZFGASTIQVZSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OOC(=O)CCCCCCCC |
Description physique |
This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















